(E)-3-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE
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Overview
Description
(E)-3-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is an organic compound that features a brominated benzodioxole moiety, a cyano group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Propenamide Moiety: This step involves the reaction of a suitable precursor with acrylonitrile to introduce the cyano group and form the propenamide structure.
Attachment of the Tetrahydrofuran Ring: The final step involves the reaction of the intermediate with tetrahydrofuran under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst, or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-3-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (E)-3-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-CYANO-2-PROPENAMIDE: Lacks the tetrahydrofuran ring.
(E)-3-(6-CHLORO-1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom and the tetrahydrofuran ring in (E)-3-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-CYANO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c17-13-6-15-14(22-9-23-15)5-10(13)4-11(7-18)16(20)19-8-12-2-1-3-21-12/h4-6,12H,1-3,8-9H2,(H,19,20)/b11-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRXORKCNSEWGN-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC3=C(C=C2Br)OCO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC3=C(C=C2Br)OCO3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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